E. coli DHFR Inhibition Potency: 4-Fluorobenzyl Analog vs. Trimethoprim
Against purified E. coli DHFR, 2,4-diamino-5-(4-fluorobenzyl)pyrimidine exhibits an apparent Ki of 446–447 nM, which is approximately 2,000-fold weaker than that of trimethoprim (Ki = 0.22 nM) measured under comparable conditions [1][2]. This large potency differential is consistent across multiple independent determinations deposited in BindingDB and ChEMBL [3]. The data establish that the 4-fluorobenzyl compound is a substantially weaker E. coli DHFR inhibitor than the clinical standard, a property that must be accounted for when designing dose-response experiments or interpreting susceptibility data.
| Evidence Dimension | Inhibition constant (Ki) for E. coli dihydrofolate reductase |
|---|---|
| Target Compound Data | Ki = 446–447 nM (multiple determinations) |
| Comparator Or Baseline | Trimethoprim (TMP): Ki = 0.22 nM (E. coli DHFR, recombinant enzyme, NADPH oxidation assay) |
| Quantified Difference | ~2,000-fold weaker inhibition (447 nM vs. 0.22 nM) |
| Conditions | Purified E. coli DHFR; NADPH oxidation or Lineweaver-Burk analysis; pH ~7.2 |
Why This Matters
Procurement decisions for enzyme inhibition studies must consider that this compound requires micromolar concentrations to achieve significant DHFR occupancy, whereas TMP is active at sub-nanomolar levels—using the wrong comparator invalidates potency benchmarks.
- [1] BindingDB entry BDBM50405970 (CHEMBL19780). Ki = 446–447 nM for E. coli DHFR. Data curated from Li RL, Poe M. J Med Chem. 1988;31:366-370. View Source
- [2] BindingDB entry BDBM18069 (CHEMBL22, Trimethoprim). Ki = 0.220 nM for recombinant E. coli DHFR. View Source
- [3] ChEMBL Compound Report CHEMBL19780. Bioactivity: Ki = 447 nM (E. coli DHFR). View Source
